molecular formula C8H13F2N B13541337 7,7-Difluoro-1-azaspiro[3.5]nonane

7,7-Difluoro-1-azaspiro[3.5]nonane

Cat. No.: B13541337
M. Wt: 161.19 g/mol
InChI Key: BKQYYLYUJJJFAE-UHFFFAOYSA-N
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Description

7,7-Difluoro-1-azaspiro[35]nonane is a spirocyclic compound characterized by the presence of a nitrogen atom within its spiro ring system and two fluorine atoms attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-1-azaspiro[3.5]nonane typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of a suitable precursor containing a nitrogen atom and fluorine substituents. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7,7-Difluoro-1-azaspiro[3.5]nonane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups such as alkyl or aryl groups.

Scientific Research Applications

7,7-Difluoro-1-azaspiro[3.5]nonane has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7,7-Difluoro-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting their activity.

    Receptor Binding: It can bind to specific receptors, modulating their function and signaling pathways.

Comparison with Similar Compounds

  • 7,7-Difluoro-2-azaspiro[3.5]nonane
  • 1,1-Difluoro-7-azaspiro[3.5]nonane

Comparison: Compared to its analogs, 7,7-Difluoro-1-azaspiro[3.5]nonane is unique due to the specific positioning of the fluorine atoms and the nitrogen within the spiro ring system. This unique structure can result in different reactivity and interaction profiles, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13F2N

Molecular Weight

161.19 g/mol

IUPAC Name

7,7-difluoro-1-azaspiro[3.5]nonane

InChI

InChI=1S/C8H13F2N/c9-8(10)3-1-7(2-4-8)5-6-11-7/h11H,1-6H2

InChI Key

BKQYYLYUJJJFAE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC12CCN2)(F)F

Origin of Product

United States

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